1-(3-Bromophenylsulfonyl)-4-methylpiperazine
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenylsulfonyl)-4-methylpiperazine” include a molecular weight of 304.21 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also provided .
Scientific Research Applications
Nucleophilic Substitution Reactions
Research involving compounds similar to 1-(3-Bromophenylsulfonyl)-4-methylpiperazine, such as 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrates the utility of nucleophilic substitution reactions in synthesizing complex molecules. These reactions are fundamental in creating new compounds with potential applications in medicinal chemistry and material science (Mishriky & Moustafa, 2013).
Antagonistic Properties
Studies on derivatives of phenylsulfonyl compounds, such as diphenyl sulfoxides, have shown selective antagonistic properties towards muscarinic receptors. This highlights the potential for compounds like this compound to be used in the development of new pharmacological agents targeting specific receptors (Kozlowski et al., 2000).
Scaffolds for Combinatorial Chemistry
The synthesis of triazolyl-substituted 3-aminopiperidines from related piperidine building blocks, involving nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrates the potential of using this compound as a scaffold in combinatorial chemistry. This approach can lead to the discovery of new drugs and materials (Schramm et al., 2010).
Catalytic Applications
The preparation and characterization of compounds like 1,4-disulfopiperazine-1,4-diium chloride highlight the potential of this compound derivatives in catalysis. Such compounds can facilitate various chemical transformations, contributing to the development of more efficient and sustainable chemical processes (Koodehi, Shirini, & Goli-Jolodar, 2017).
properties
IUPAC Name |
1-(3-bromophenyl)sulfonyl-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSXYLKXIYXHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651953 | |
Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
486422-19-9 | |
Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods III
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